Cas no 95034-05-2 (tert-butyl N-(2-amino-2-methyl-propyl)carbamate)

tert-butyl N-(2-amino-2-methyl-propyl)carbamate structure
95034-05-2 structure
Nome do Produto:tert-butyl N-(2-amino-2-methyl-propyl)carbamate
N.o CAS:95034-05-2
MF:C9H20N2O2
MW:188.267302513123
MDL:MFCD11040212
CID:1985683
PubChem ID:17909918

tert-butyl N-(2-amino-2-methyl-propyl)carbamate Propriedades químicas e físicas

Nomes e Identificadores

    • Tert-butyl N-(2-amino-2-methylpropyl)carbamate
    • AG-H-91685
    • AGN-PC-01MXO1
    • PubChem23422
    • 1-tert-Butyloxycarbonylamino-2-methyl-2-propylamine
    • 1,2-diamino-N-(tert-butyloxycarbonyl)-1,1'-dimethylethane
    • tert-butyl (2-amino-2-methylpropyl)carbamate
    • AC1Q1NMO
    • H-Dadme-Boc
    • CTK5H7318
    • (2-amino-2-methyl-propyl)-carbamic acid tert-butyl ester
    • tert-butyl (2-amino-2-methyl-1-propyl)carbamate
    • (2-amino-2-methylpropyl)carbamic acid tert-butyl ester
    • 1-N-Boc-2-methylpropane-1,2-diamine
    • 1,1-Dimethylethyl N-(2-amino-2-methylpropyl)carbamate (ACI)
    • Carbamic acid, (2-amino-2-methylpropyl)-, 1,1-dimethylethyl ester (9CI)
    • 1-((tert-Butoxycarbonyl)amino)-2-methyl-2-aminopropane
    • 1-tert-Butoxycarbonylamino-2-methyl-2-propanamine
    • N-(2-Amino-2-methylpropyl)-N-(tert-butoxycarbonyl)amine
    • N-(2-Amino-2-methylpropyl)carbamate tert-butyl ester
    • N-(2-Amino-2-methylpropyl)carbamic acid tert-butyl ester
    • N-(tert-Butoxycarbonyl)-2-methyl-1,2-propanediamine
    • tert-butyl N-(2-amino-2-methyl-propyl)carbamate
    • 95034-05-2
    • DTXSID60591565
    • Carbamic acid, (2-amino-2-methylpropyl)-, 1,1-dimethylethyl ester
    • BS-13868
    • SB40187
    • N1-Boc-2-methyl-1,2-propanediamine
    • t-butyl (2-amino-2-methyl-1-propyl)carbamate
    • n-(2-amino-2-methylpropyl)(tert-butoxy)carboxamide
    • tert-Butyl (2-Amino-2-methylpropyl)-carbamate
    • Z1083217742
    • VDA03405
    • DB-080166
    • SY186730
    • tert-Butyl(2-amino-2-methylpropyl)carbamate
    • AKOS006283671
    • tert-butyl 2-amino-2-methylpropylcarbamate
    • MFCD11040212
    • EN300-68883
    • KCBBEHBEAPOBSC-UHFFFAOYSA-N
    • SCHEMBL854272
    • MDL: MFCD11040212
    • Inchi: 1S/C9H20N2O2/c1-8(2,3)13-7(12)11-6-9(4,5)10/h6,10H2,1-5H3,(H,11,12)
    • Chave InChI: KCBBEHBEAPOBSC-UHFFFAOYSA-N
    • SMILES: O=C(NCC(C)(C)N)OC(C)(C)C

Propriedades Computadas

  • Massa Exacta: 188.152477885g/mol
  • Massa monoisotópica: 188.152477885g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 13
  • Contagem de Ligações Rotativas: 5
  • Complexidade: 183
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 0.6
  • Superfície polar topológica: 64.4Ų

tert-butyl N-(2-amino-2-methyl-propyl)carbamate Informações de segurança

tert-butyl N-(2-amino-2-methyl-propyl)carbamate Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Enamine
EN300-68883-10.0g
tert-butyl N-(2-amino-2-methylpropyl)carbamate
95034-05-2 95.0%
10.0g
$691.0 2025-03-21
Enamine
EN300-68883-0.25g
tert-butyl N-(2-amino-2-methylpropyl)carbamate
95034-05-2 95.0%
0.25g
$40.0 2025-03-21
abcr
AB523650-1g
tert-Butyl N-(2-amino-2-methylpropyl)carbamate, 97%; .
95034-05-2 97%
1g
€189.60 2025-02-21
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R1055-25g
(2-Amino-2-methyl-propyl)-carbamic acid tert-butyl ester
95034-05-2 97%
25g
¥13902.86 2025-01-21
abcr
AB523650-5 g
tert-Butyl N-(2-amino-2-methylpropyl)carbamate, 97%; .
95034-05-2 97%
5g
€501.60 2023-07-10
abcr
AB523650-1 g
tert-Butyl N-(2-amino-2-methylpropyl)carbamate, 97%; .
95034-05-2 97%
1g
€184.90 2023-07-10
eNovation Chemicals LLC
Y1122366-5g
(2-Amino-2-methyl-propyl)-carbamic acid tert-butyl ester
95034-05-2 95%
5g
$665 2024-07-28
Enamine
EN300-68883-5.0g
tert-butyl N-(2-amino-2-methylpropyl)carbamate
95034-05-2 95.0%
5.0g
$351.0 2025-03-21
abcr
AB523650-100 mg
tert-Butyl N-(2-amino-2-methylpropyl)carbamate, 97%; .
95034-05-2 97%
100MG
€99.10 2023-07-10
eNovation Chemicals LLC
D655899-1G
tert-butyl N-(2-amino-2-methyl-propyl)carbamate
95034-05-2 97%
1g
$105 2024-07-21

tert-butyl N-(2-amino-2-methyl-propyl)carbamate Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Solvents: Dichloromethane ;  20 h, 0 °C
Referência
Preparation of riluzole prodrugs and methods of their use in treating various diseases including neurological diseases and cancer
, United States, , ,

Synthetic Routes 2

Condições de reacção
1.1 Solvents: 1,4-Dioxane ;  18 h, rt
Referência
Preparation of substituted 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles as TGF-β signal transduction inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condições de reacção
1.1 Solvents: Dichloromethane ;  20 h, 0 °C
Referência
Preparation of riluzole prodrugs and pharmacokinetic and pharmacological profiles thereof
, United States, , ,

Synthetic Routes 4

Condições de reacção
1.1 Solvents: Dichloromethane ;  20 h, 0 °C
Referência
Preparation of riluzole prodrugs and pharmacokinetic profile and pharmacological use thereof
, World Intellectual Property Organization, , ,

Synthetic Routes 5

Condições de reacção
1.1 Solvents: Chloroform ;  0 °C; 0 °C → rt; 12 h, rt
Referência
Helical complexes containing diamide-bridged benzene-o-dithiolato/catecholato ligands
Isfort, Christian Schulze; Kreickmann, Thorsten; Pape, Tania; Froehlich, Roland; Hahn, F. Ekkehardt, Chemistry - A European Journal, 2007, 13(8), 2344-2357

Synthetic Routes 6

Condições de reacção
1.1 Solvents: Tetrahydrofuran ;  cooled; 12 h, 0 °C
Referência
Gem-dimethyl peptide nucleic acid (α/β/γ-gdm-PNA) monomers: synthesis and the role of gdm-substituents in preferential stabilization of Z/E-rotamers
Kulkarni, Pradnya; Datta, Dhrubajyoti; Ramabhadran, Raghunath O.; Ganesh, Krishna, Organic & Biomolecular Chemistry, 2021, 19(29), 6534-6545

Synthetic Routes 7

Condições de reacção
1.1 Solvents: Ethanol ;  overnight, reflux
Referência
Selective synthesis of carbamate protected polyamines using alkyl phenyl carbonates
Pittelkow, Michael; Lewinsky, Rasmus; Christensen, Jorn Bolstad, Synthesis, 2002, (15), 2195-2202

Synthetic Routes 8

Condições de reacção
1.1 Solvents: Ethanol ;  overnight, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 11 - 12
Referência
Preparation of indole derivatives useful as PPAR activators
, World Intellectual Property Organization, , ,

Synthetic Routes 9

Condições de reacção
1.1 Solvents: Dichloromethane ;  -55 °C; < -40 °C; 2 h, -50 - -40 °C; 2.5 h, -40 °C → rt; 1 h, rt
Referência
Preparation of oxopyridazinyl derivatives with inhibitory activity against beta-adrenergic receptors and phosphodiesterase
, World Intellectual Property Organization, , ,

Synthetic Routes 10

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  0 °C; 3.5 h, 0 °C; 2.5 h, rt
Referência
Influence of achiral units with gem-dimethyl substituents on the helical character of aliphatic oligourea foldamers
Fremaux, Juliette; Dolain, Christel; Kauffmann, Brice; Clayden, Jonathan; Guichard, Gilles, Chemical Communications (Cambridge, 2013, 49(67), 7415-7417

Synthetic Routes 11

Condições de reacção
1.1 Solvents: Ethanol ;  overnight, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
Referência
Preparation of substituted pyrazolo[1,5-a]pyrimidine compounds as selective Trk kinase inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 12

Condições de reacção
1.1 Solvents: Isopropanol ,  Water ;  3 - 5 h, 0 - 10 °C
Referência
An advantageous process for preparing anagliptin and its novel crystalline form-H
, World Intellectual Property Organization, , ,

Synthetic Routes 13

Condições de reacção
1.1 Solvents: Dichloromethane ;  20 h, 0 °C
Referência
Preparation of benzothiazole-containing prodrugs of riluzole and their use in mono- and combination therapy of diseases
, United States, , ,

Synthetic Routes 14

Condições de reacção
1.1 Reagents: Diisopropylethylamine Solvents: 1,4-Dioxane ;  30 min, rt; 4 h, rt → 50 °C; 50 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 9
Referência
Synthesis method of alogliptin intermediate 2-amino-2-methylpropylamine tert-butyl ester
, China, , ,

Synthetic Routes 15

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  1 d, rt
Referência
Preparation of substituted oxopiperazine derivatives and analogs for use in the treatment of calcium channels- and sodium channels-mediated diseases such as pain and epilepsy
, World Intellectual Property Organization, , ,

Synthetic Routes 16

Condições de reacção
1.1 Solvents: Dichloromethane
1.2 Reagents: Water Solvents: Diethyl ether
Referência
Chemoselective synthesis of protected polyamines and facile synthesis of polyamine derivatives using O-alkyl-O'-(N-succinimidyl) carbonates
Adamczyk, Maciej; Fishpaugh, Jeffrey R.; Heuser, Kevin J., Organic Preparations and Procedures International, 1998, 30(3), 339-348

Synthetic Routes 17

Condições de reacção
1.1 Solvents: Dichloromethane ;  6 h, rt; 18 h, rt
Referência
Macrocyclic design strategies for small, stable parallel β-sheet scaffolds
Freire, Felix; Gellman, Samuel H., Journal of the American Chemical Society, 2009, 131(23), 7970-7972

tert-butyl N-(2-amino-2-methyl-propyl)carbamate Raw materials

tert-butyl N-(2-amino-2-methyl-propyl)carbamate Preparation Products

Fornecedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:95034-05-2)(2-AMINO-2-METHYL-PROPYL)-CARBAMIC ACID TERT-BUTYL ESTER
sfd18318
Pureza:99.9%
Quantidade:200kg
Preço ($):Inquérito
Amadis Chemical Company Limited
(CAS:95034-05-2)tert-butyl N-(2-amino-2-methyl-propyl)carbamate
A1046160
Pureza:99%/99%
Quantidade:5g/25g
Preço ($):281.0/984.0